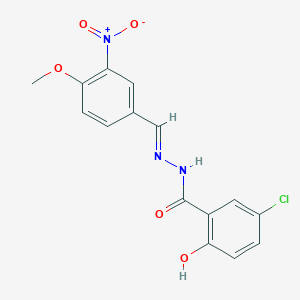![molecular formula C13H10ClFN2O2 B5908034 N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)
N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide, also known as CFAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CFAH is a hydrazide derivative of furan and is synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide is not fully understood. However, it has been suggested that N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide may also inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, making it easily accessible for research purposes. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has also been found to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, there are also limitations to using N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its full potential as a therapeutic agent.
Future Directions
There are several future directions for research on N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, more research is needed to understand the mechanism of action of N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide and its potential for use in other fields of scientific research.
Synthesis Methods
N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide can be synthesized through a simple and efficient method by reacting 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde with acetohydrazide in ethanol under reflux. The resulting compound is a yellow solid with a melting point of 166-168°C.
Scientific Research Applications
N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been shown to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-8(18)17-16-7-10-3-5-13(19-10)9-2-4-12(15)11(14)6-9/h2-7H,1H3,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFWNUMVCLSSOW-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907978.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907990.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)

![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)


![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)
